molecular formula C6H9N3 B1437431 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine CAS No. 67139-22-4

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Cat. No. B1437431
CAS RN: 67139-22-4
M. Wt: 123.16 g/mol
InChI Key: VCZBRPRKZKPDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a chemical compound with the molecular weight of 123.16 . It is typically found in a solid form .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide involves condensation with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine include the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a solid compound with a molecular weight of 123.16 . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives have shown notable antimicrobial properties. For instance, some derivatives demonstrated excellent antibacterial activity against E. coli and S. aureus, as well as P. aeruginosa and S. pyogenes, indicating potential applications in addressing multi-drug resistant microbial infections (Kethireddy, Eppakayala, & Maringanti, 2015). Other compounds in this class also exhibited significant activity against a variety of microorganisms (Revanker, Matthews, & Robins, 1975).

Antitumor Activity

Certain 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives have been synthesized with antitumor properties. These compounds were found to be effective against mouse leukemia L1210 and human oral epidermoid carcinoma KB cell lines (Matsumoto et al., 1999). Additionally, some novel tetrahydroimidazo[1,2-a]pyrimidine derivatives showed promising anticancer activity against human breast cancer cell line MCF-7 (Rani, Saini, Kumar, & Verma, 2017).

Conformationally Restricted Derivatives

The synthesis of conformationally constrained 5,6,7, 8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase has been accomplished. These derivatives exhibit improved in vivo metabolic stability, which is significant for the development of more effective therapeutic agents (Dinsmore et al., 2000).

Enantioselective Synthesis

The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines has been achieved using a ruthenium/N-heterocyclic carbene catalyst, which is a significant advancement in the field of synthetic chemistry. This method is capable of producing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridines found in numerous bioactive molecules (Schlepphorst, Wiesenfeldt, & Glorius, 2018).

Functionalized Pyrimidines Synthesis

There has been a successful one-pot synthesis of highly functionalized 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidines, which is significant for the development of new compounds with potential pharmacological activities (Vojdani & Mohebat, 2015).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZBRPRKZKPDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498292
Record name 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

CAS RN

67139-22-4
Record name 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.2 g imidazo[1,2-a]pyrimidine hydroperchlorate were heated for 8 h in an acetic acid solution with palladium on activated charcoal, with H2 fed in. Subsequent filtration, removal of the solvent and addition of diethyl ether yielded the 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine hydroacetate in the form of colorless crystals, which were recrystallized from ethanol.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Reactant of Route 3
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Reactant of Route 4
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Reactant of Route 5
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Reactant of Route 6
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Citations

For This Compound
32
Citations
S Kethireddy, L Eppakayala… - Chemistry Central …, 2015 - bmcchem.biomedcentral.com
The intensely increasing multi-drug resistant microbial infections have encouraged the search for new antimicrobial agents. Hydrazone derivatives are known to exhibit a wide variety of …
Number of citations: 23 bmcchem.biomedcentral.com
AV Borisov, AA Tolmachev, OA Zavada… - Chemistry of …, 2013 - Springer
Synthetic approaches to the construction of bicyclic systems containing the imidazole nucleus have been considered. Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and …
Number of citations: 9 link.springer.com
VP Arya, K Nagarajan, J David… - Indian Journal of …, 1978 - repository.ias.ac.in
2-Mercapto-4,5-dihydroimidazole (la), 2-mercapto-3,4,5,6-tetrahydropyrimidine (lb) and 2-mer-_capto-3,4,5,6-tetrahydro-7H-l,3-diazepine (1c) react with methyl iodide to give the …
Number of citations: 4 repository.ias.ac.in
T Güngör - Balıkesir Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 2020 - dergipark.org.tr
In this study, novel imidazo[1,2-a]pyrimidine derived schiff bases were synthesized via imine formation reaction and characterized with various spectral analysis such as FT-IR, 1H NMR, …
Number of citations: 3 dergipark.org.tr
M Smitha, YS Mary, YS Mary, G Serdaroglu… - Journal of Molecular …, 2021 - Elsevier
Spectroscopic, electronic and chemical properties and molecular docking simulations of ethyl-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxyphenyl)-2,3-dihydro-5H-[1,3] …
Number of citations: 17 www.sciencedirect.com
A Deep, R Kaur Bhatia, R Kaur, S Kumar… - Current topics in …, 2017 - ingentaconnect.com
Imidazo[1,2-a]pyridine is one of the most potential bicyclic 5–6 heterocyclic rings that is recognized as a “drug prejudice” scaffold due to its broad range of applications in medicinal …
Number of citations: 106 www.ingentaconnect.com
Y Sheena Mary, Y Shyma Mary… - Polycyclic Aromatic …, 2022 - Taylor & Francis
The geometry, frontier molecular orbitals, chemical reactivity, vibrational, NBO analysis and molecular docking simulations of Ethyl −2-(4-propoxybenzylidene)-7-methyl-3-oxo-5-(4-…
Number of citations: 7 www.tandfonline.com
H Li, J Zhao, L Zeng, W Hu - The Journal of Organic Chemistry, 2011 - ACS Publications
Highly substituted tetrahydroimidazopyrimidine derivatives with three chiral centers have been synthesized for the first time using an organocatalytic asymmetric domino aza-Michael–…
Number of citations: 38 pubs.acs.org
AAS El-Etrawy, FF Sherbiny - Journal of Molecular Structure, 2021 - Elsevier
In this study, a series of thiouracil derivatives were designed and synthesized based on conventional approach and pharmacophoric features essential for TS inhibitors. The chemical …
Number of citations: 19 www.sciencedirect.com
M Almehmadi, AA Alsaiari, M Allahyani… - Indian Journal of …, 2023 - researchgate.net
A series of N-(5-substituted phenylthiazol-2-yl) pyrimidine-5-carboxamide derivatives (2a-j) was synthesized by the reaction of 5-substituted phenylthiazol-2-amines (1a-1j) and …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.